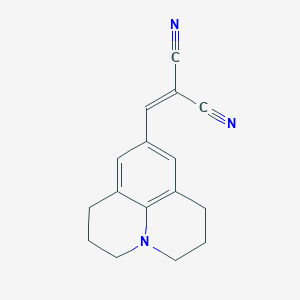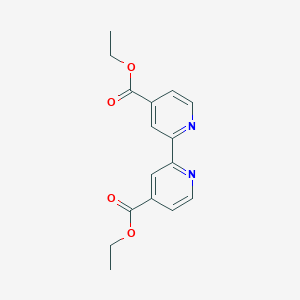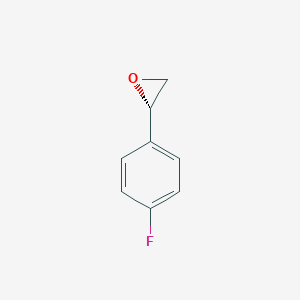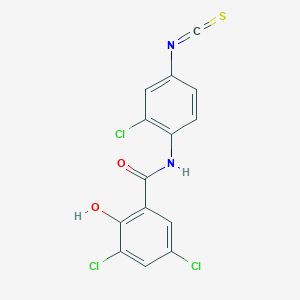
dcvj
Vue d'ensemble
Description
9-(2,2-dicyanovinyl)julolidine : est un rotor moléculaire fluorescent connu pour ses propriétés uniques qui dépendent de la relaxation rotationnelle de la molécule. Ce composé est largement utilisé dans les applications basées sur la fluorescence en raison de sa capacité à émettre de la lumière lors de l'excitation. Il présente un maximum d'excitation à environ 450 nm et émet de la lumière autour de 480 ou 505 nm, selon la viscosité du solvant utilisé .
Applications De Recherche Scientifique
Chemistry: 9-(2,2-Dicyanovinyl)julolidine is used as a fluorescent probe in various chemical applications, including the detection of metal ions and the study of polymerization processes .
Biology: In biological research, it is used to study protein folding and misfolding, as well as the dynamics of cellular structures such as microtubules and actin filaments .
Medicine: The compound is employed in the study of beta-amyloid fibril formation, which is relevant to Alzheimer’s disease research .
Industry: It is used in the development of fluorescent dyes and sensors for various industrial applications .
Mécanisme D'action
Target of Action
The primary targets of DCVJ are tubulin and actin proteins . These proteins play a crucial role in maintaining the structure and function of cells. This compound binds to these proteins and its fluorescence intensity drastically increases upon their polymerization .
Mode of Action
This compound is a fluorescent molecular rotor . Its fluorescence properties are greatly affected by the angle of rotation of the olefin group extending off of its lone aromatic ring . When this compound binds to its targets (tubulin and actin), it undergoes a change in its rotational relaxation, which in turn influences its fluorescence properties .
Biochemical Pathways
This compound primarily serves as a fluorescent turn-on probe , showcasing its effectiveness in sensing local environmental properties such as polarity, pH, viscosity, protein folding, and misfolding . It is used to study the kinetics of beta-amyloid fibril formation , a process linked to Alzheimer’s disease.
Pharmacokinetics
It is known that this compound is soluble in dmso , which suggests that it could be administered in a suitable solvent for biological studies.
Result of Action
Upon binding to its targets, this compound increases its fluorescence intensity . This property is utilized in a wide range of applications such as cellular imaging and detection of protein aggregation . For instance, it has been used to detect the kinetic process of degranulation of mast cells .
Action Environment
The action of this compound is influenced by environmental factors such as the viscosity of the solvent used . Its fluorescence yield increases with decreasing free rotation, which can be influenced by the viscosity of the solvent . Therefore, the action, efficacy, and stability of this compound can be modulated by adjusting the environmental conditions.
Analyse Biochimique
Biochemical Properties
9-(2,2-Dicyanovinyl)julolidine binds to tubulin and actin, two critical proteins in the cytoskeleton of cells . Upon polymerization of these proteins, the fluorescence intensity of 9-(2,2-Dicyanovinyl)julolidine drastically increases . This property allows it to serve as a fluorescent turn-on probe, showcasing its effectiveness in sensing local environmental properties such as polarity, pH, viscosity, protein folding, and misfolding .
Cellular Effects
9-(2,2-Dicyanovinyl)julolidine also binds to phospholipid bilayers, increasing its fluorescence intensity . This interaction allows it to detect the kinetic process of degranulation of mast cells . Degranulation is a cellular process that releases antimicrobial cytotoxic or other molecules from secretory vesicles called granules found inside some cells. It is a mechanism used by several cell types involved in the immune response, including mast cells .
Molecular Mechanism
The molecular mechanism of 9-(2,2-Dicyanovinyl)julolidine involves its properties as a molecular rotor. Its fluorescence properties depend on the rotational relaxation of the molecule, which can be influenced by the viscosity of the solvent used . This allows it to bind to proteins like tubulin and actin and increase its fluorescence intensity upon their polymerization .
Temporal Effects in Laboratory Settings
The effects of 9-(2,2-Dicyanovinyl)julolidine over time in laboratory settings are primarily related to its fluorescence properties. As a molecular rotor, its fluorescence intensity increases drastically upon the polymerization of proteins it binds to
Metabolic Pathways
Given its binding to proteins such as tubulin and actin, it may play a role in processes related to protein polymerization .
Transport and Distribution
9-(2,2-Dicyanovinyl)julolidine binds to phospholipid bilayers, which suggests that it may be distributed within cells and tissues through interactions with these structures
Subcellular Localization
The subcellular localization of 9-(2,2-Dicyanovinyl)julolidine is not explicitly documented in the literature. Given its binding to tubulin and actin, it may be localized to areas of the cell where these proteins are present .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la 9-(2,2-dicyanovinyl)julolidine implique généralement la condensation de la julolidine avec le malononitrile en conditions basiques. La réaction est réalisée dans un solvant tel que l'éthanol ou le méthanol, avec une base comme l'éthylate de sodium ou le tert-butylate de potassium pour faciliter la réaction de condensation .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques ne soient pas largement documentées, le processus de synthèse peut être mis à l'échelle en optimisant les conditions réactionnelles, telles que la température, le solvant et la concentration en base, pour atteindre des rendements et une pureté plus élevés. Le produit est généralement purifié par recristallisation ou chromatographie sur colonne .
Analyse Des Réactions Chimiques
Types de réactions :
Réduction : Le composé peut être réduit dans des conditions douces, généralement en utilisant des agents réducteurs comme le borohydrure de sodium.
Substitution : Il peut participer à des réactions de substitution, en particulier des substitutions nucléophiles, en raison de la présence des groupes cyano.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en conditions basiques.
Principaux produits :
Réduction : Le principal produit est généralement la forme réduite du composé.
Substitution : Dérivés substitués de la 9-(2,2-dicyanovinyl)julolidine.
4. Applications de la recherche scientifique
Chimie : La 9-(2,2-dicyanovinyl)julolidine est utilisée comme sonde fluorescente dans diverses applications chimiques, notamment la détection d'ions métalliques et l'étude des processus de polymérisation .
Biologie : En recherche biologique, elle est utilisée pour étudier le repliement et le mauvais repliement des protéines, ainsi que la dynamique des structures cellulaires telles que les microtubules et les filaments d'actine .
Médecine : Le composé est utilisé dans l'étude de la formation de fibrilles bêta-amyloïdes, ce qui est pertinent pour la recherche sur la maladie d'Alzheimer .
Industrie : Elle est utilisée dans le développement de colorants et de capteurs fluorescents pour diverses applications industrielles .
5. Mécanisme d'action
Le mécanisme d'action de la 9-(2,2-dicyanovinyl)julolidine implique sa capacité à agir comme un rotor moléculaire. Lors de l'excitation, la molécule subit une relaxation rotationnelle, qui est influencée par la viscosité de l'environnement environnant. Cette propriété la rend utile pour étudier le microenvironnement des cellules et d'autres systèmes. Le composé se lie aux protéines et aux structures cellulaires, augmentant son intensité de fluorescence lors de la liaison .
Comparaison Avec Des Composés Similaires
Composés similaires :
9-(2-Carboxy-2-cyanovinyl)julolidine : Structure similaire mais avec un groupe carboxy au lieu d'un groupe cyano.
Dérivés de la 9-(2,2-dicyanovinyl)julolidine : Divers dérivés avec différents substituants sur le cycle julolidine.
Unicité : La 9-(2,2-dicyanovinyl)julolidine est unique en raison de sa forte sensibilité aux changements de viscosité environnementale, ce qui en fait une excellente sonde pour étudier les microenvironnements. Sa capacité à se lier aux protéines et à augmenter la fluorescence lors de la liaison est également une caractéristique distinctive .
Propriétés
IUPAC Name |
2-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylmethylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c17-10-13(11-18)7-12-8-14-3-1-5-19-6-2-4-15(9-12)16(14)19/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROAUBRDKLVBCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90973835 | |
| Record name | [(2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)methylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90973835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58293-56-4 | |
| Record name | 2-[(2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methylene]propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58293-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 58293-56-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)methylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90973835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(2,2-Dicyanovinyl)julolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B162838.png)









![benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate](/img/structure/B162862.png)
